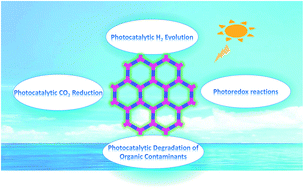Covalent organic frameworks: emerging high-performance platforms for efficient photocatalytic applications
Journal of Materials Chemistry A Pub Date: 2020-03-06 DOI: 10.1039/D0TA00556H
Abstract
Covalent organic frameworks (COFs), as a new emerging class of highly crystalline advanced porous materials with fascinating structural tunability and diversity as well as the desired semiconductor properties, have gained significant attention as highly promising and efficient photocatalysts or designer platforms for a variety of photocatalytic applications in recent years; thus a comprehensive review is timely to summarize the advances of this field. In this review, a background and brief timeline concerning the developments and key achievements of COFs are provided. Afterwards, a systematic overview of the potential photocatalytic applications realized to date in the fast growing field of COFs is provided with the aim of presenting a full blueprint of COFs for possible photochemical energy conversion and reactions. Finally, the challenges remaining and personal perspectives on further development of this type of material for photocatalysis are presented.


Recommended Literature
- [1] Enhanced fluorescent resonant energy transfer of DNA conjugates complexed with surfactants and divalent metal ions†
- [2] Wet-chemistry synthesis of two-dimensional Pt- and Pd-based intermetallic electrocatalysts for fuel cells
- [3] Reshaping fish intestinal microbiota and facilitating barrier function by ZnO nanoparticles†
- [4] The construction of a heterostructured RGO/g-C3N4/LaCO3OH composite with enhanced visible light photocatalytic activity for MO degradation†
- [5] Mechanochemical destruction of decabromodiphenyl ether into visible light photocatalyst BiOBr
- [6] Rotenoid synthesis, by one-carbon insertion, from 2′-hydroxyisoflavones using dimethylsulphoxonium methylide
- [7] Online monitoring and analysis for autonomous continuous flow self-optimizing reactor systems
- [8] Contents
- [9] Back cover
- [10] Negative isotope effect for charge transport in acenes and derivatives – a theoretical conclusion†










